molecular formula C11H13ClN4O B279600 (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B279600
M. Wt: 252.7 g/mol
InChI Key: CAOKRYVSYGNSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone has been studied for its potential applications in scientific research. One of the main applications is in the field of medicinal chemistry. This compound has been found to have interesting biochemical and physiological effects that make it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or receptors in the body. This inhibition may lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have antitumor activity in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone in lab experiments is its potential to modulate various physiological processes. This makes it a potential candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its mechanism of action. This makes it difficult to fully understand its potential applications.

Future Directions

There are several future directions for the study of (4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone. One direction is to further investigate its mechanism of action. This will help in the development of new drugs based on this compound. Another direction is to study its potential applications in other fields such as agriculture and environmental science. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.

Synthesis Methods

(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone can be synthesized using various methods. One of the commonly used methods is the reaction of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde in the presence of a catalyst such as piperidine. This reaction results in the formation of this compound.

Properties

Molecular Formula

C11H13ClN4O

Molecular Weight

252.7 g/mol

IUPAC Name

(4-chloro-1,5-dimethylpyrazol-3-yl)-(3,5-dimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C11H13ClN4O/c1-6-5-7(2)16(13-6)11(17)10-9(12)8(3)15(4)14-10/h5H,1-4H3

InChI Key

CAOKRYVSYGNSGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)C2=NN(C(=C2Cl)C)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)C2=NN(C(=C2Cl)C)C)C

Origin of Product

United States

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